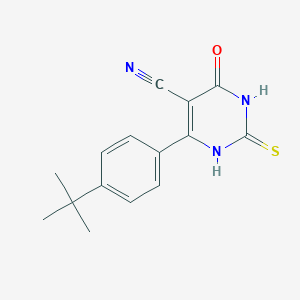
4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the major excitatory neurotransmitter in the central nervous system, and their dysfunction has been implicated in several neurological disorders. TBOA has been extensively studied for its potential as a therapeutic agent and as a tool for investigating the role of EAATs in neurological function.
作用机制
Target of Action
Compounds with similar structures, such as 4-tert-butylphenol, have been reported to interact with certain enzymes like monoamine oxidase (mao) in the nervous system .
Mode of Action
Based on the structural similarity to 4-tert-butylphenol, it can be hypothesized that it might interact with its targets, possibly enzymes or receptors, leading to changes in their activity .
Biochemical Pathways
Compounds with similar structures have been reported to affect the deamination of biogenic amines in the nervous system, most likely through inhibitory effects on mao or mao-like enzymes .
Pharmacokinetics
The solubility, volatility, and other physical and chemical properties of a compound can significantly impact its bioavailability .
Result of Action
Based on the structural similarity to 4-tert-butylphenol, it can be hypothesized that it might exert neurotoxic effects, possibly due to its preventive effects on the deamination of biogenic amines in the nervous system .
实验室实验的优点和局限性
4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile has several advantages for use in lab experiments. It is a potent and selective inhibitor of EAATs, making it a useful tool for investigating the role of EAATs in neurological function. It is also relatively stable and easy to handle, making it a convenient reagent for lab experiments. However, this compound has some limitations as well. It can have off-target effects at high concentrations, and its effects can be context-dependent, making it important to carefully control experimental conditions.
未来方向
There are several future directions for research on 4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile. One area of interest is the development of more selective EAAT inhibitors. This compound is a potent inhibitor of EAATs, but it can have off-target effects at high concentrations. Developing more selective inhibitors could help to minimize off-target effects and improve the specificity of experiments. Another area of interest is the investigation of the role of EAATs in neurological disorders. This compound has been used to study the effects of EAAT dysfunction in several neurological disorders, but there is still much to be learned about the role of EAATs in these conditions. Finally, there is interest in developing this compound and other EAAT inhibitors as potential therapeutic agents for neurological disorders. This compound has shown promise in preclinical studies as a potential treatment for epilepsy and other neurological disorders, and further research is needed to explore its therapeutic potential.
合成方法
4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-tert-butylphenylacetonitrile with thionyl chloride to form the corresponding sulfonyl chloride. This intermediate is then reacted with 6-oxo-1,6-dihydropyrimidine-4-carbonitrile in the presence of a base to yield this compound.
科学研究应用
4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile has been used extensively in scientific research to investigate the role of EAATs in neurological function. It has been shown to be a potent and selective inhibitor of EAATs, and has been used to study the effects of EAAT dysfunction in several neurological disorders, including epilepsy, ischemia, and traumatic brain injury. This compound has also been used to investigate the role of EAATs in synaptic plasticity, learning, and memory.
属性
IUPAC Name |
6-(4-tert-butylphenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-15(2,3)10-6-4-9(5-7-10)12-11(8-16)13(19)18-14(20)17-12/h4-7H,1-3H3,(H2,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJVFFBOWAKJOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

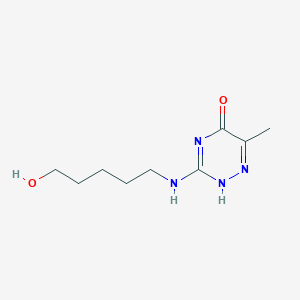
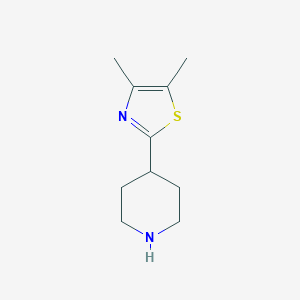
![N-benzyl-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B363730.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B363731.png)
![2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B363738.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B363739.png)
![([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetonitrile](/img/structure/B363754.png)
![[(4,8-Dimethyl-2-quinolinyl)sulfanyl]acetonitrile](/img/structure/B363782.png)
![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B363805.png)
![4-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B363806.png)
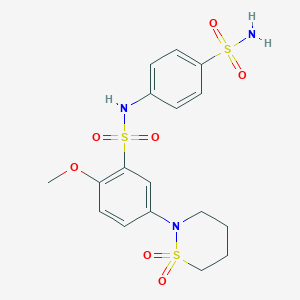
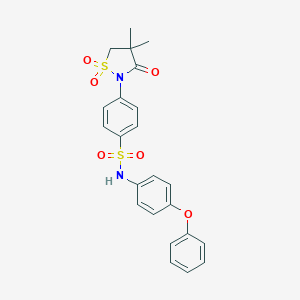
![2-[[5-(2-Hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B363827.png)
![4-butyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B363835.png)